1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid
Description
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid is a piperidine derivative characterized by:
- A piperidine ring with a carboxylic acid group at position 3.
- A carbamoylmethyl group (-NH-C(O)-CH2-) attached to the piperidine nitrogen.
- A 4-methylphenyl (p-tolyl) group as the substituent on the carbamoyl moiety.
The 4-methylphenyl group likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(7-9-17)15(19)20/h2-5,12H,6-10H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
GEWUGTHXPXUDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic Addition: Piperidine reacts with 4-methylphenyl isocyanate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carbamoyl Group
Aromatic Substituents
1-(Phenylcarbamoyl)piperidine-4-carboxylic Acid
- Structure : Phenyl group instead of 4-methylphenyl.
- Key Differences :
- Absence of the methyl group reduces lipophilicity (clogP ≈ 1.2 vs. ~1.8 for the target compound).
- Lower steric bulk may affect binding pocket interactions.
1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic Acid Structure: Thienyl (heterocyclic) substituent. Key Differences:
- The sulfur atom in the thienyl group introduces polarizability and altered electronic effects.
- Potential for π-stacking interactions differs from aromatic phenyl groups. CAS: 1286732-67-9 .
Alkyl and Acyl Substituents
1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic Acid
- Structure : Benzyl and methyl groups on the carbamoyl nitrogen.
- Key Differences :
- Increased steric hindrance from the benzyl group may reduce enzymatic degradation.
- Higher molecular weight (276.34 g/mol vs. ~291 g/mol for the target compound) .
1-(Ethoxyacetyl)piperidine-4-carboxylic Acid
- Structure : Ethoxyacetyl group (-O-CH2-CO-) instead of carbamoyl.
- Key Differences :
- The ester and ether functionalities alter reactivity (e.g., susceptibility to hydrolysis).
- Lower hydrogen-bonding capacity compared to carbamoyl derivatives. CAS: Not specified; molecular formula C10H17NO4 .
Modifications to the Piperidine Core
Positional Isomerism
1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxylic Acid
- Structure : Sulfonyl group at position 1 and carboxylic acid at position 3.
- Key Differences :
Functional Group Replacements
1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid
- Structure : Benzoyl (-C(O)-C6H4-CH3) instead of carbamoylmethyl.
- Key Differences :
Structural and Property Comparison Table
| Compound Name | Substituent on Piperidine N | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | 4-Methylphenylcarbamoylmethyl | C15H20N2O3 | ~291 | Not available | High lipophilicity, H-bond donor |
| 1-(Phenylcarbamoyl)piperidine-4-carboxylic Acid | Phenylcarbamoyl | C13H16N2O3 | 260.29 | 1175127-32-8 | Lower steric bulk |
| 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic Acid | Benzyl(methyl)carbamoyl | C15H20N2O3 | 276.34 | 1018283-27-6 | Increased steric hindrance |
| 1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid | 4-Methylbenzoyl | C14H17NO3 | 247.29 | 401581-34-8 | Rigid planar structure |
| 1-(Ethoxyacetyl)piperidine-4-carboxylic Acid | Ethoxyacetyl | C10H17NO4 | 215.25 | Not available | Ester functionality |
Biological Activity
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid, with the molecular formula C15H20N2O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.336 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a carbamoyl group and a carboxylic acid, which may influence its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid. For instance, a class of N-heterocycles demonstrated significant inhibition against respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that similar structural motifs might exhibit comparable activity against viral targets .
The biological activity of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid may involve:
- Inhibition of Viral Proteases : Similar compounds have been shown to bind to the active sites of viral proteases, thereby preventing the cleavage of viral polyproteins necessary for viral replication.
- Modulation of Enzyme Activity : The presence of the carboxylic acid group may enhance binding affinity to target enzymes, affecting their catalytic activity.
Case Studies and Research Findings
- Study on Antiviral Compounds : A study evaluated various piperidine derivatives for their antiviral efficacy against HCV (Hepatitis C Virus). Some compounds exhibited EC50 values in the low micromolar range, indicating effective inhibition .
- Structure-Activity Relationship (SAR) : Research on structurally similar piperidine derivatives demonstrated that modifications at specific positions significantly influenced their biological activity. For instance, the introduction of halogen groups or varying alkyl chains was found to enhance antiviral potency .
- In Silico Studies : Computational modeling has suggested that 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid could effectively interact with target proteins involved in viral replication processes. These findings warrant further experimental validation.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid | C15H20N2O3 | 276.336 g/mol | Potential antiviral and enzyme inhibitor |
| Related Piperidine Derivative | C14H17N3O3 | 275.30 g/mol | Antiviral activity against HCV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
